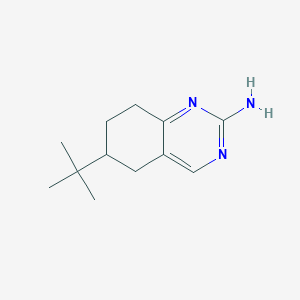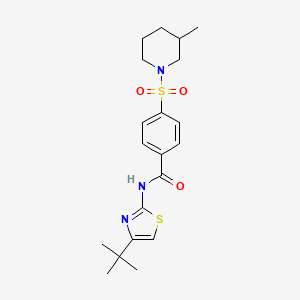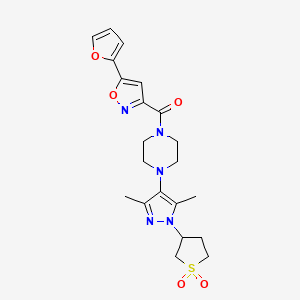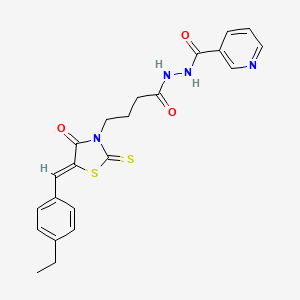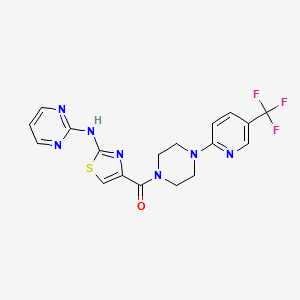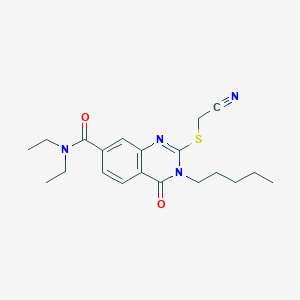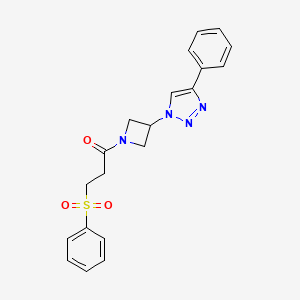![molecular formula C7H7ClN4S B2947431 7-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine CAS No. 1334492-80-6](/img/structure/B2947431.png)
7-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine is a nitrogen and sulfur-containing heterocyclic aromatic molecule . It has a molecular weight of 214.68 . The compound is a powder in its physical form .
Synthesis Analysis
Thiazolopyrimidines, including 7-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine, can be synthesized through various methods . One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . These include halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes .Molecular Structure Analysis
The molecular structure of 7-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine consists of a thiazole and a pyrimidine ring . The InChI code for this compound is 1S/C7H7ClN4S/c1-12(2)7-11-6-4(13-7)5(8)9-3-10-6/h3H,1-2H3 .Chemical Reactions Analysis
Thiazolopyrimidines, including 7-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine, possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Physical And Chemical Properties Analysis
7-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine is a powder in its physical form . It has a molecular weight of 214.68 . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis Methods
The synthesis of 7-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine related compounds involves various chemical reactions and conditions. For example, one study describes the preparation of 2-amino substituted 7H-1,3,4-thiadiazolo[3,2-α]pyrimidin-7-ones through a series of reactions, highlighting the versatility of pyrimidine derivatives in synthesis procedures (Safarov et al., 2005). Another approach under microwave irradiation shows the efficiency in synthesizing bioactive thiazolopyrimidinones, indicating advancements in synthetic chemistry for these compounds (Djekou et al., 2006).
Biological Activities
Research into the biological activities of these compounds has identified various potential applications. For instance, some derivatives have been investigated for their molluscicidal properties against snails, which are intermediate hosts for schistosomiasis, demonstrating the potential for developing new pesticides or treatments for parasitic diseases (El-bayouki & Basyouni, 1988). Another study focuses on the antiproliferative evaluation of new pyrimidinone derivatives, indicating their potential in cancer treatment research (Atapour-Mashhad et al., 2017).
Chemical Properties and Structural Analysis
Chemical properties and structural analysis of these compounds reveal insights into their stability and potential interactions. For instance, a detailed study on cation tautomerism and disorder within different forms of aminopyrimidinium salts provides essential data on their molecular recognition processes, which are crucial for pharmaceutical applications (Rajam et al., 2017).
Antifungal and Antibacterial Activities
The antifungal effect of certain derivatives against significant types of fungi highlights the potential of these compounds in developing new antifungal agents. This area of research is particularly important for addressing the growing resistance to existing antifungal drugs (Jafar et al., 2017). Additionally, the synthesis and in vitro antibacterial evaluation of pyrimidinamines suggest their use as antibacterial agents, expanding the scope of applications in medical research and treatment (Etemadi et al., 2016).
Safety And Hazards
Future Directions
Thiazolopyrimidines, including 7-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine, have huge synthetic potential . They are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
properties
IUPAC Name |
7-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4S/c1-12(2)7-11-6-4(13-7)5(8)9-3-10-6/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKPGHHXUAQXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C(=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine | |
CAS RN |
1334492-80-6 |
Source


|
| Record name | 7-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2947348.png)
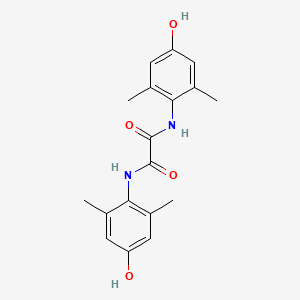
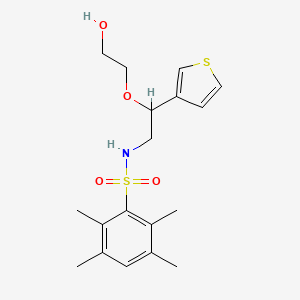
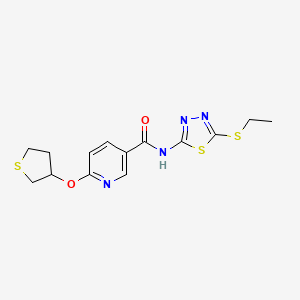
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2947355.png)
